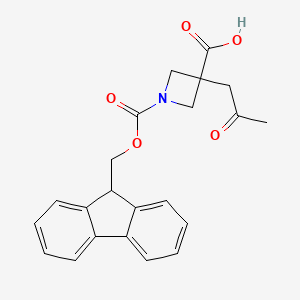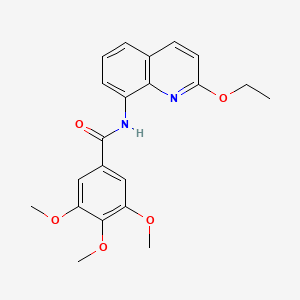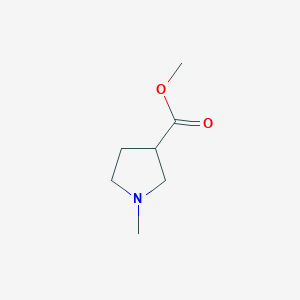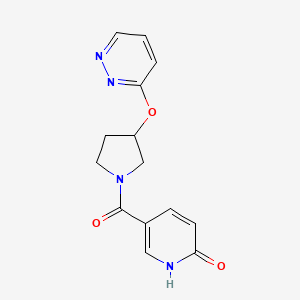![molecular formula C9H6BrF3O2 B2476345 1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone CAS No. 1616930-97-2](/img/structure/B2476345.png)
1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone (1-Br-TFMPE) is an organic compound that has been widely studied in recent years due to its potential applications in scientific research. This compound has been used in a variety of fields, including biochemistry, pharmacology, and organic chemistry.
Scientific Research Applications
1. Synthesis and Applications in Organic Chemistry:
- Schlosser and Castagnetti (2001) discussed the synthesis of 1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone derivatives and their applications in the generation of arynes, which are intermediates in organic synthesis. The treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) led to the generation of various phenyllithium intermediates, pivotal in the synthesis of trifluoromethoxy-naphthalenes and related compounds. These intermediates have significant implications in organic synthesis, providing a pathway for the synthesis of complex organic molecules (Schlosser & Castagnetti, 2001).
2. Role in Heterocyclic Compound Synthesis:
- The work by Golobokova et al. (2020) emphasized the significance of this compound in the selective synthesis of functionally substituted 1,2,3-triazoles. The study highlighted the optimal conditions for the bromination of these compounds, leading to the creation of various brominated ethanone derivatives. These derivatives are crucial intermediates in the synthesis of diverse heterocyclic compounds, which have a wide range of applications in medicinal and synthetic chemistry (Golobokova, Proidakov, & Kizhnyaev, 2020).
3. Photoremovable Protecting Group in Synthesis:
- Atemnkeng et al. (2003) introduced the use of derivatives similar to this compound as a photoremovable protecting group for carboxylic acids. This novel approach utilizes the photolysis of the protected compound to release the acid, showcasing an innovative method in the synthesis of sensitive molecules where protecting groups need to be removed without affecting other functional groups (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).
properties
IUPAC Name |
1-[5-bromo-2-(trifluoromethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-5(14)7-4-6(10)2-3-8(7)15-9(11,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJLJYCDCPQXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-cyclohexyl-3-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanamide](/img/structure/B2476268.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2476273.png)
![Ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2476274.png)

![2-fluoro-N-(3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2476279.png)
![2,6-dichloro-N-{3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylphenyl}pyridine-4-carboxamide](/img/structure/B2476283.png)
![N-(benzo[d]thiazol-2-yl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2476285.png)